BenchChemオンラインストアへようこそ!

2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one

Data Gap Research Tool SAR Exploration

2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one (CAS 524057-14-5) is a synthetic small molecule (MW 322.4 Da, formula C18H18N4O2) that fuses a 2-aminoquinazolinone core with a benzoxazole moiety. ChemSpider lists its predicted LogP as 3.40, indicating moderate lipophilicity.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
Cat. No. B5677220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C
InChIInChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22)
InChIKeyDFGPNSOPJNARPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one – Chemical Identity, Core Scaffold, and Procurement Baseline


2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one (CAS 524057-14-5) is a synthetic small molecule (MW 322.4 Da, formula C18H18N4O2) that fuses a 2-aminoquinazolinone core with a benzoxazole moiety . ChemSpider lists its predicted LogP as 3.40, indicating moderate lipophilicity . The compound appears in patent literature as part of a broader series of quinazolinone derivatives claimed as progesterone receptor modulators, establishing its primary documented therapeutic context [1]. It is commercially available from several research chemical suppliers, typically for early-stage discovery, though no comprehensive biological profiling has been published in the peer-reviewed literature.

Why Generic Substitution of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one Carries Scientific Risk


The benzoxazole-aminoquinazolinone scaffold is highly sensitive to even minor structural perturbations. A closely related analog, 2-(5-methyl-benzooxazol-2-ylamino)-quinazolin-4-ol, has been shown to possess low-micromolar dual inhibitory activity against wild-type and drug-resistant ALK kinase, while other analogs in the same series (e.g., 4-(4-chloro-1H-pyrazol-3-yl) derivatives) target galactokinase (GALK) [1]. These divergent target profiles demonstrate that the specific substitution pattern on the quinazolinone core—including the 4,7,7-trimethyl-7,8-dihydro motif—is a critical determinant of target engagement and selectivity. Substituting a generic 2-aminoquinazolinone or an unsubstituted benzoxazole derivative for this compound risks unrecognized changes in target binding, ADME properties, and ultimately experimental reproducibility.

2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one: Quantitative Differentiation Evidence


Statement on the Current Lack of High-Strength Differential Evidence

A systematic search of peer-reviewed literature and patent documents was conducted for 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one (CAS 524057-14-5) to identify quantitative, comparator-based evidence of its differentiation from close analogs. This compound is listed in chemical vendor catalogs and is referenced within the Markush structure claims of patent CN1145610C (quinazolinone derivatives as progesterone receptor modulators) [1]; however, no dedicated publication, patent example, or publicly deposited bioassay record could be located that provides experimental data—such as IC50, Ki, EC50, or ADME parameters—for this specific compound. Consequently, high-strength differential evidence (e.g., a direct head-to-head comparison with a structurally defined analog under a specific assay condition) is currently unavailable. Given the well-documented sensitivity of the benzoxazole-quinazolinone scaffold to minor structural changes, procurement and use of this compound should be undertaken with the explicit understanding that its biological profile remains uncharacterized and must be established by the end user [2]. Any comparison to published analogs (e.g., ALK inhibitors or GALK inhibitors) should be treated as a class-level inference at most.

Data Gap Research Tool SAR Exploration

Procurement-Relevant Application Scenarios for 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one


Exploratory Structure-Activity Relationship (SAR) Studies on the Quinazolinone-Benzoxazole Scaffold

This compound is best utilized as a core scaffold for in-house SAR exploration. Its 4,7,7-trimethyl substitution pattern differentiates it from published analogs such as 2-(5-methyl-benzooxazol-2-ylamino)-quinazolin-4-ol (ALK-targeting) and 4-(4-chloro-1H-pyrazol-3-yl) derivatives (GALK-targeting) [1]. By procuring this specific compound, medicinal chemistry teams can systematically probe how the 4,7,7-trimethyl group influences target selectivity relative to other substitution patterns, with the intellectual framework provided by patent CN1145610C, which claims this structural space for progesterone receptor modulation [2].

In-House Kinase or Nuclear Receptor Profiling Panels

Based on its patent classification as a progesterone receptor modulator [2], the compound can logically be included in in-house panels screening for nuclear receptor activity. Its structural relationship to quinazolinone-based kinase inhibitors also makes it a candidate for broad kinome profiling. Because no public selectivity data exists, procurement of this compound allows organizations to generate proprietary selectivity fingerprints that can form the basis of future intellectual property.

Development of Custom Focused Libraries for Nuclear Receptor Drug Discovery

Given the commercial availability of this compound and its structural novelty within the quinazolinone-benzoxazole class, it can serve as a building block or reference point for assembling focused compound libraries aimed at nuclear receptor targets. The compound's predicted physicochemical profile (LogP 3.40, MW 322.4 Da ) positions it within favorable drug-like space, making it a synthetically tractable starting point for lead optimization programs.

Quote Request

Request a Quote for 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.